3-Bromomethyltetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Bromomethyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C5H9BrO2S. It is characterized by a tetrahydrothiophene ring substituted with a bromomethyl group and a sulfone group.
Preparation Methods
The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide typically involves the bromination of tetrahydrothiophene 1,1-dioxide. One common method includes the reaction of tetrahydrothiophene 1,1-dioxide with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 3-position of the tetrahydrothiophene ring .
Industrial production methods may involve similar bromination reactions but are optimized for larger scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-Bromomethyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions and result in the formation of azides, nitriles, and substituted amines, respectively .
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Oxidation: : The sulfone group can undergo further oxidation to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for these reactions .
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Reduction: : The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed .
Scientific Research Applications
3-Bromomethyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
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Biology: : The compound is used in the development of bioactive molecules and pharmaceuticals.
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Medicine: : Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and development .
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Industry: : It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromomethyltetrahydrothiophene 1,1-dioxide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .
Comparison with Similar Compounds
3-Bromomethyltetrahydrothiophene 1,1-dioxide can be compared with other similar compounds such as:
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3-Chloromethyltetrahydrothiophene 1,1-dioxide: : Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and selectivity .
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3-Iodomethyltetrahydrothiophene 1,1-dioxide: : Contains an iodine atom, making it more reactive towards nucleophiles due to the weaker carbon-iodine bond .
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3-Methylsulfonylmethyltetrahydrothiophene 1,1-dioxide: : Features a methylsulfonyl group, which can undergo different types of reactions compared to the bromomethyl group .
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(bromomethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBGPFHCBCIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321979-37-7 |
Source
|
Record name | 3-(bromomethyl)-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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